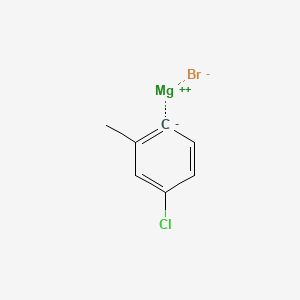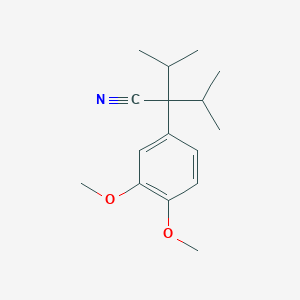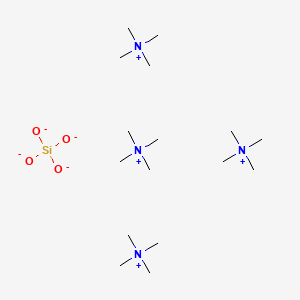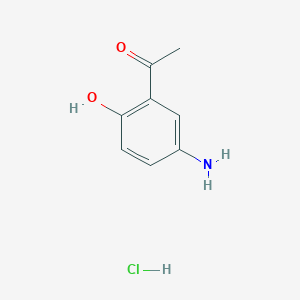
2-(4-Isobutylphenyl)propionic acid 2,3-dihydroxypropyl ester
Übersicht
Beschreibung
“2-(4-Isobutylphenyl)propionic acid 2,3-dihydroxypropyl ester” is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen . It is also known as “(S)-(+)-2-(4-Isobutylphenyl)propionic acid” and has a molecular weight of 206.28 .
Synthesis Analysis
The synthesis of 2-(4-Isobutylphenyl)propionic acid involves several steps. It can be synthesized from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, via methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate in four steps . Another method involves the reaction of p-isobutylacetophenone with methyl chloroacetate using sodium methoxide as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C16H24O4 and it has a molecular weight of 280.36 . The structure of the compound includes a propionic acid group attached to an isobutylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-Isobutylphenyl)propionic acid include the reaction of p-isobutylacetophenone with methyl chloroacetate, followed by reaction of the glycidic ester with BF3 . The intermediately formed glycidic ester is then hydrolyzed with alkali to give the corresponding salt of glycidic acid, which is then decarboxylated .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-(4-Isobutylphenyl)-propionic acid has been synthesized for its high anti-inflammatory activity, used in treating diseases like rheumatism. This synthesis involved steps from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate (Kogure, Nakagawa, & Fukawa, 1975).
- A study on 2-Aryl-2-fluoropropionic acids preparation, including 2-fluoro-2-(4-isobutylphenyl)propionic acid, discusses the enzymic racemate resolution of its methyl ester (Schlosser, Michel, Guo, & Sih, 1996).
- Esterification of primary cyclodextrin hydroxy groups with 2-(4-isobutylphenyl)propionic acid has been explored, determining the degree and regioselectivity of substitution via NMR spectroscopy (Shipilov, Kurochkina, Levina, & Grachev, 2015).
Environmental and Biological Degradation
- Research on the degradation of ibuprofen (2-(4-isobutylphenyl)propionic acid) in the environment by bacteria, like Sphingomonas sp. strain Ibu-2, shows the compound's breakdown prior to ring cleavage (Murdoch & Hay, 2005).
Analytical and Synthetic Methodologies
- An electrochemical synthesis method for 2-hydroxy-2-(p-isobutylphenyl)-propionic acid, a precursor of 2-(p-isobutylphenyl)propionic acid, has been developed with a high yield via electrochemical reduction (Ikeda & Manda, 1984).
- A study on the electro-Fenton degradation of ibuprofen in acid aqueous medium, using platinum and boron-doped diamond anodes, reveals insights into the advanced oxidation processes and their efficiency (Skoumal et al., 2009).
Wirkmechanismus
Target of Action
It is related to ibuprofen , which is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .
Mode of Action
If it acts similarly to ibuprofen, it would inhibit the cox enzymes, reducing the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Biochemical Pathways
As an nsaid-related compound, it may affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins and thromboxanes .
Result of Action
If it acts similarly to ibuprofen, it would result in reduced inflammation, pain, and fever due to the decreased production of prostaglandins .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-10-15(18)9-17/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOFRMULCSFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)
![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)
![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)



![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)
![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)